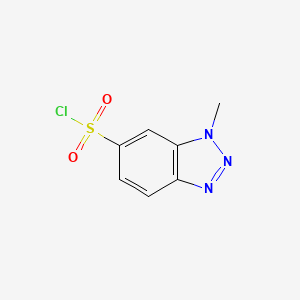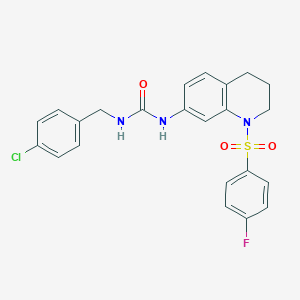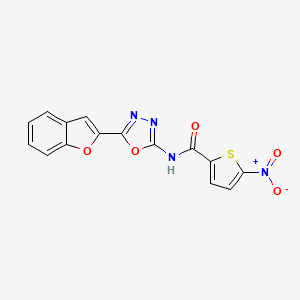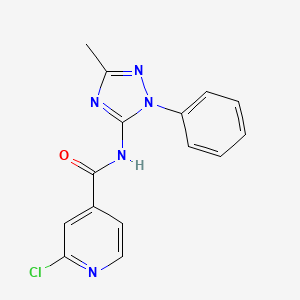![molecular formula C19H17N5O4S B2384180 2-(8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(thiophen-2-ylmethyl)acetamide CAS No. 1251602-72-8](/img/structure/B2384180.png)
2-(8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(thiophen-2-ylmethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the triazolo[4,3-a]pyrazine ring, possibly through a cyclization reaction . The methoxy and acetamide groups could be introduced through subsequent reactions.Molecular Structure Analysis
The triazolo[4,3-a]pyrazine ring is a fused ring system that contains both nitrogen and carbon atoms. This could potentially influence the compound’s electronic properties and reactivity .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the functional groups present. For example, the methoxy group could potentially undergo reactions involving the breaking of the carbon-oxygen bond .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the methoxy group could potentially increase the compound’s solubility in organic solvents .Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
Insecticidal Applications
Some studies have focused on the synthesis of novel heterocycles, incorporating thiadiazole moieties, which were tested as insecticidal agents against certain pests like the cotton leafworm, Spodoptera littoralis. This research shows the potential of such compounds in agricultural applications (Fadda et al., 2017).
Anticancer and Antimicrobial Activities
There is significant interest in the synthesis of triazolo and pyrazole derivatives for their potential in medicinal chemistry, particularly in cancer and microbial infection treatments. For example, analogs of 3-methyl-[1,2,4] triazolo[3,4-a] phthalazines have been synthesized and evaluated for their anticancer and antimicrobial activities, highlighting the potential of such compounds in therapeutic applications (Kumar et al., 2019).
Heterocyclic Chemistry in Drug Development
Scaffold for Drug Design
The structural motif of 1,2,4-triazolo[4,3-a]pyrazin-3-one has been identified as a versatile scaffold for developing adenosine human receptor antagonists. This demonstrates the compound's significance in the design of new drugs targeting neurological diseases and conditions (Falsini et al., 2017).
Antibacterial Activity
Novel bis[1,2,4]triazolo[3,4-b][1,3,4]oxadiazoles have been synthesized and characterized, showing potent antibacterial activity against various bacteria. This research points towards the potential use of these compounds in fighting bacterial infections (Reddy et al., 2013).
Antitumoral and Antiviral Activities
Compounds with the [1,2,4]triazolo[3,4-b][1,3,4]thiadiazine structure have been synthesized and shown promising in vitro anticoronavirus and antitumoral activities. Such studies underscore the potential application of these compounds in developing new antiviral and anticancer drugs (Jilloju et al., 2021).
Direcciones Futuras
Propiedades
IUPAC Name |
2-[8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(thiophen-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O4S/c1-27-13-4-2-5-14(10-13)28-18-17-22-24(19(26)23(17)8-7-20-18)12-16(25)21-11-15-6-3-9-29-15/h2-10H,11-12H2,1H3,(H,21,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQTAYWASEHPXRW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OC2=NC=CN3C2=NN(C3=O)CC(=O)NCC4=CC=CS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[2-(Thiophen-2-yl)ethyl]thiourea](/img/structure/B2384100.png)
![2-sec-butyl-5-[(3-nitrobenzyl)thio]imidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2384103.png)


![2-bromo-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide](/img/structure/B2384108.png)
![3-[(4-Fluorobenzyl)sulfanyl]-1-(4-methylphenyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile](/img/structure/B2384109.png)

![4-(2-Ethyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)benzenesulfonamide](/img/structure/B2384115.png)

![3-(Benzenesulfonyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]-6-methylquinoline](/img/structure/B2384118.png)
![N-[2-(1H-indol-3-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B2384119.png)